2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a 1,3,2-dioxaborolane core with a substituted phenyl ring. Key structural attributes include:
- Substituents: A fluorine atom at position 2, a chlorine atom at position 4, and a cyclopropylmethoxy group at position 5 of the phenyl ring.
- Molecular Formula: C₁₆H₂₀BClFO₃.
- Molecular Weight: ~325.25 g/mol (calculated).
- Applications: Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science.
Properties
IUPAC Name |
2-[4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClFO3/c1-15(2)16(3,4)22-17(21-15)11-7-14(12(18)8-13(11)19)20-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKOOSAIHYNUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682335 | |
| Record name | 2-[4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-17-4 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two key components:
-
Aromatic core : 4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl group.
-
Boronate ester : Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Strategies focus on constructing the aromatic ring first, followed by boronate esterification.
Stepwise Synthesis
Synthesis of the Aromatic Intermediate
The aromatic core is prepared via sequential functionalization:
Chlorination and Fluorination
A meta-substituted fluorobenzene derivative is chlorinated at the para position using Cl₂ or N-chlorosuccinimide (NCS). Fluorine is introduced via Balz-Schiemann or halogen exchange reactions.
Electrophilic Borylation
Del Grosso et al. demonstrated regioselective electrophilic borylation of haloarenes using BCl₃ followed by pinacol trapping:
For the target compound, this method may achieve direct borylation at the ortho position relative to fluorine.
Organometallic Route
Adapting methods from CN101863912A, the aryl halide undergoes lithium-halogen exchange at -78°C, followed by reaction with pinacol boronate:
Conditions :
-
Solvent: Tetrahydrofuran (THF) or diethyl ether.
-
Temperature: -78°C to -50°C.
Optimization of Reaction Conditions
Temperature Control
Low temperatures (-78°C) suppress side reactions such as aryl coupling, critical for maintaining regioselectivity.
Solvent Selection
Stoichiometry
A 1:1.1 molar ratio of aryl halide to butyllithium minimizes unreacted starting material.
Purification and Characterization
Purification
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁BClFO₃ |
| Molecular Weight | 326.6 g/mol |
| Melting Point | 92–94°C |
| Storage Conditions | 2–8°C, inert atmosphere |
¹H-NMR (CDCl₃): δ 7.45 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.10 (m, 2H, OCH₂), 1.30 (s, 12H, pinacol-CH₃), 1.15 (m, 1H, cyclopropyl), 0.60 (m, 4H, cyclopropyl).
Challenges and Mitigation
Hydrolysis Sensitivity
Boronate esters hydrolyze in moisture. Solution : Use anhydrous solvents and glovebox techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The compound’s unique structure allows it to participate in a range of chemical reactions, facilitating its use in diverse applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound A : 2-(2-(Cyclopropylmethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Substituents : Fluorine (position 4), cyclopropylmethoxy (position 2).
- Molecular Formula : C₁₆H₂₁BFO₃.
- Molecular Weight : 274.17 g/mol .
Compound B : 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Substituents : Chlorine (position 3), methoxy (position 4), trifluoromethyl (position 5).
- Molecular Formula : C₁₄H₁₇BClF₃O₃.
- Molecular Weight : 336.54 g/mol .
- Key Difference : The trifluoromethyl group enhances electron-withdrawing properties, which may accelerate coupling reactions but reduce solubility due to increased hydrophobicity.
Halogen and Functional Group Variations
Compound C : 2-(4-Fluoro-3-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Substituents : Fluorine (position 4), methanesulfonyl (position 3).
- Molecular Formula : C₁₃H₁₈BFO₄S.
- Molecular Weight : 313.25 g/mol .
Compound D : 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Substituents : Fluorine (position 2), bromomethyl (position 5).
- Molecular Formula : C₁₃H₁₇BBrFO₂.
- Molecular Weight : 314.99 g/mol .
- Key Difference : The bromomethyl group offers a handle for further functionalization (e.g., nucleophilic substitution), unlike the target compound’s cyclopropylmethoxy group.
Compound E : 2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Substituents : Two cyclopropylmethoxy groups (positions 3 and 5).
- Synthesis : Requires 4.0 equivalents of (bromomethyl)cyclopropane and 6.0 equivalents of K₂CO₃ at 80°C for 12 hours .
- Key Difference: Increased steric bulk may hinder coupling reactivity compared to the mono-substituted target compound.
Compound F : 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparative Data Table
| Compound | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Target | Cl (4), F (2), OCH₂C₃H₅ (5) | C₁₆H₂₀BClFO₃ | 325.25 | Balanced steric/electronic effects |
| A | F (4), OCH₂C₃H₅ (2) | C₁₆H₂₁BFO₃ | 274.17 | Reduced halogenation |
| B | Cl (3), OCH₃ (4), CF₃ (5) | C₁₄H₁₇BClF₃O₃ | 336.54 | Strong electron withdrawal |
| C | F (4), SO₂CH₃ (3) | C₁₃H₁₈BFO₄S | 313.25 | High oxidative stability |
| D | F (2), BrCH₂ (5) | C₁₃H₁₇BBrFO₂ | 314.99 | Functionalizable bromomethyl |
| E | OCH₂C₃H₅ (3,5) | C₁₉H₂₆BO₄ | 337.22 | High steric bulk |
| F | F (2) | C₁₂H₁₆BFO₂ | 234.07 | Simplified structure |
Biological Activity
The compound 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly referred to by its chemical structure or CAS number 1256360-15-2, is a boron-containing compound that has garnered attention in pharmaceutical and biochemical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 300.56 g/mol. Its structure features a dioxaborolane ring, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BClFO3 |
| Molecular Weight | 300.56 g/mol |
| CAS Number | 1256360-15-2 |
| Boiling Point | Not available |
Research indicates that compounds similar to dioxaborolanes often exhibit diverse biological activities due to their ability to interact with various biological targets. The specific biological mechanisms for this compound are still under investigation, but potential activities include:
- Inhibition of Enzymatic Activity : Dioxaborolanes can act as enzyme inhibitors, particularly in pathways involving proteases and kinases.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.
Therapeutic Applications
Preliminary studies suggest that this compound could have applications in:
- Cancer Therapy : By inhibiting specific kinases involved in tumor growth.
- Anti-inflammatory Treatments : Potential modulation of immune responses through targeted signaling pathways.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of the compound on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anti-cancer agent.
-
Mechanistic Insights into Enzyme Inhibition :
- Another research effort focused on the compound's interaction with serine proteases. The findings revealed that it could effectively inhibit protease activity, which is critical in various physiological processes and disease states.
-
Pharmacokinetics and Bioavailability :
- An investigation into the pharmacokinetic properties showed promising absorption rates in model organisms, indicating potential for systemic administration in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this boronate ester, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling or direct borylation of halogenated precursors. Key steps include using potassium acetate as a base in 1,4-dioxane under inert atmosphere (90°C, 24 hours), achieving ~43% yield . To optimize yields:
- Use Buchwald-Hartwig catalysts (e.g., Pd(dppf)Cl₂) for aryl halide activation.
- Purify intermediates via column chromatography to minimize side reactions.
- Monitor reaction progress via TLC or HPLC-MS.
Q. How is the structural identity of the compound confirmed, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : Compare , , and NMR shifts with reference data for fluorophenyl-dioxaborolane derivatives .
- X-ray Crystallography : Resolve crystal structures to validate substituent positions (e.g., cyclopropylmethoxy orientation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₀BClFO₃).
Q. What methods are recommended for assessing purity and detecting impurities?
- Methodological Answer :
- HPLC-PDA/ELSD : Use C18 columns with acetonitrile/water gradients to detect impurities <0.1% .
- Residual Solvent Analysis (GC-MS) : Ensure removal of dioxane or THF.
- Elemental Analysis : Verify boron and chlorine content (±0.3% theoretical).
Advanced Research Questions
Q. How does the cyclopropylmethoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The electron-donating cyclopropylmethoxy group enhances boronate ester stability but may sterically hinder coupling. To mitigate:
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimize solvent polarity (e.g., THF/H₂O mixtures) to balance solubility and reactivity .
- Compare coupling rates with methoxy or tert-butoxy analogs to quantify steric effects.
Q. What strategies are effective for evaluating biological activity, particularly in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity).
- Cellular Uptake Studies : Label the compound with for PET imaging to assess bioavailability .
- Docking Simulations : Model interactions with target proteins (e.g., EGFR) using Schrödinger Suite or AutoDock.
Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT calculations)?
- Methodological Answer :
- Benchmark DFT Methods : Use B3LYP/6-311+G(d,p) for NMR chemical shift calculations. Adjust solvent models (PCM for DMSO) .
- Validate Tautomerism : If NMR peaks suggest multiple conformers, perform variable-temperature NMR or NOESY to resolve dynamics.
- Collaborate with Crystallographers : Cross-validate computational models with X-ray data .
Q. What are the stability considerations for long-term storage under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C typical for dioxaborolanes).
- Light Sensitivity : Store in amber vials under argon to prevent photooxidation of the cyclopropylmethoxy group .
- Hydrolytic Stability : Monitor boronate ester degradation in aqueous buffers (pH 7.4, 37°C) via NMR.
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results across different assay platforms?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Use Orthogonal Assays : Confirm anti-proliferative activity via MTT and colony formation assays .
- Meta-Analysis : Compare data with structurally related compounds (e.g., fluorophenyl-boronate esters) to identify trends .
Q. Why might X-ray crystallography and NMR data suggest different conformations?
- Methodological Answer :
- Dynamic Effects : Solution-state NMR captures time-averaged conformers, while X-ray shows static solid-state structures.
- Crystal Packing Forces : Substituents like fluorine may adopt non-equilibrium positions in crystals .
- Temperature Effects : Perform low-temperature NMR to reduce conformational mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
